5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide
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Overview
Description
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C7H10N4O. It is used primarily in scientific research and as a synthetic intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with methylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound acts as a prodrug, requiring hydrolysis by the enzyme AmiC to exert its anti-mycobacterial activity .
Comparison with Similar Compounds
Similar Compounds
5-Butylpyridine-2-carboxylic acid: Known for its anti-mycobacterial activity.
N-Propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide: A positive allosteric modulator of the mGluR5 receptor.
Uniqueness
5-(2-Methylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific hydrazine group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a prodrug and induce autophagy in macrophages sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-(2-methylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-9-11-5-2-3-6(7(8)12)10-4-5/h2-4,9,11H,1H3,(H2,8,12) |
InChI Key |
ADAZCDPAOFZYOS-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
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